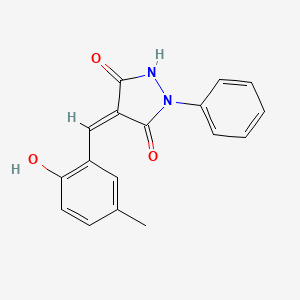
4-(2-hydroxy-5-methylbenzylidene)-1-phenyl-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-hydroxy-5-methylbenzylidene)-1-phenyl-3,5-pyrazolidinedione, commonly known as HMBP, is a chemical compound that has gained significant attention in the field of scientific research. HMBP is a derivative of pyrazolidinedione, which is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms and two nitrogen atoms.
作用機序
The mechanism of action of HMBP is not fully understood. However, it has been suggested that HMBP exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. HMBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. HMBP has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
HMBP has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the production of inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. HMBP has also been shown to reduce oxidative stress, which is a key contributor to the development of many chronic diseases. Additionally, HMBP has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
HMBP has several advantages for lab experiments. It is readily synthesized and has a high purity, which makes it easy to use in experiments. Additionally, HMBP has been extensively studied, and its therapeutic potential has been well established. However, HMBP also has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, HMBP has not been extensively studied in vivo, and its safety profile is not well established.
将来の方向性
There are several future directions for the study of HMBP. One area of research is the investigation of HMBP as a potential therapeutic agent for neurodegenerative diseases. Another area of research is the exploration of the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of HMBP. Additionally, the safety and toxicity of HMBP need to be further investigated to determine its potential as a therapeutic agent. Finally, the development of novel synthesis methods for HMBP could lead to the discovery of new derivatives with improved pharmacological properties.
Conclusion
In conclusion, HMBP is a chemical compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential therapeutic applications and has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. HMBP has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of HMBP, and further research is needed to fully understand its potential as a therapeutic agent.
合成法
The synthesis of HMBP involves the reaction of 2-hydroxy-5-methylbenzaldehyde and 1-phenyl-3,5-pyrazolidinedione in the presence of a catalyst. The reaction proceeds through a condensation reaction, which results in the formation of HMBP. The purity of HMBP can be increased through recrystallization and chromatography techniques.
科学的研究の応用
HMBP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. HMBP has also been investigated for its role in preventing neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(4Z)-4-[(2-hydroxy-5-methylphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-7-8-15(20)12(9-11)10-14-16(21)18-19(17(14)22)13-5-3-2-4-6-13/h2-10,20H,1H3,(H,18,21)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKWOVUTCDERGO-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2-hydroxy-5-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


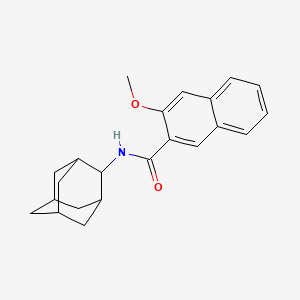
![N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B5696947.png)
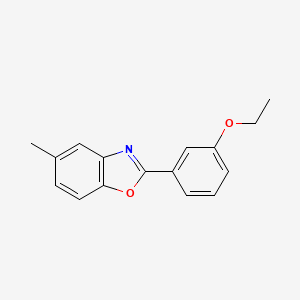
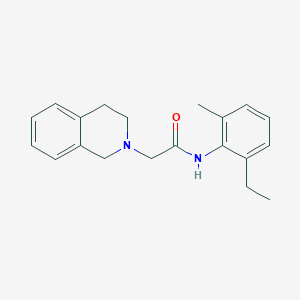
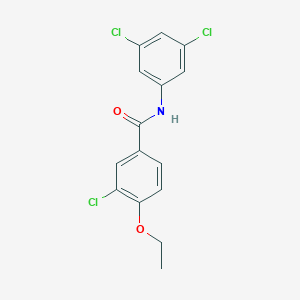
![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)
![N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5696997.png)
![N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B5697005.png)
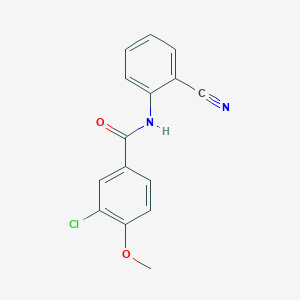
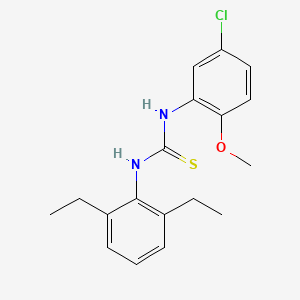
![3,11,11-trimethyl-7,9,11,12-tetrahydro-2H,6H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazine-2,6-dione](/img/structure/B5697022.png)
![1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B5697030.png)
